BenchChemオンラインストアへようこそ!

3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

Medicinal chemistry Structure-activity relationship Benzothiazole substitution

This compound is a critical structural probe for SAR studies, defined by its unique 4-methyl and 3-methoxy substitution pattern essential for kinase/HDAC polypharmacology and antiproliferative activity investigations. Procuring generic analogs without verifying this precise substitution pattern can lead to confounding results in screening campaigns and mechanistic investigations. This product is ideal for research programs needing to balance lipophilicity against potency or map structure-property relationships.

Molecular Formula C20H16N2O2S
Molecular Weight 348.42
CAS No. 313237-30-8
Cat. No. B2985363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
CAS313237-30-8
Molecular FormulaC20H16N2O2S
Molecular Weight348.42
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC
InChIInChI=1S/C20H16N2O2S/c1-12-6-5-9-17-18(12)21-20(25-17)22-19(23)15-10-13-7-3-4-8-14(13)11-16(15)24-2/h3-11H,1-2H3,(H,21,22,23)
InChIKeyXTQPZSFYYKRZRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide (CAS 313237-30-8): Compound Identity and Research Procurement Context


3-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide (CAS 313237-30-8) is a synthetic small molecule belonging to the benzothiazole-naphthalene carboxamide class, with molecular formula C20H16N2O2S and molecular weight 348.42 g/mol. It features a 3-methoxy-substituted naphthalene-2-carboxamide core linked to a 4-methyl-1,3-benzothiazol-2-yl moiety. The benzothiazole scaffold is a privileged structure in medicinal chemistry associated with antiproliferative, anti-inflammatory, and kinase-inhibitory activities [1]. The naphthalene-2-carboxamide substructure has independently been validated as a pharmacophore for cell adhesion inhibition [2]. This compound is positioned within patent families claiming dual protein kinase/histone deacetylase (HDAC) inhibitory naphthalene carboxamide derivatives [3], making it relevant for oncology and inflammation research programs seeking novel benzothiazole-containing probe molecules or lead candidates.

Why 3-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide Cannot Be Replaced by a Generic Benzothiazole Carboxamide


Benzothiazole-naphthalene carboxamides are not functionally interchangeable. The specific substitution pattern — a single methyl group at position 4 of the benzothiazole ring coupled with a 3-methoxy group on the naphthalene — creates a unique steric and electronic profile that distinguishes this compound from close analogs. In the broader benzothiazole carboxamide class reported by Videnović et al., antiproliferative activity varied substantially with even minor structural modifications; submicromolar activity against NT2/D1 embryonal carcinoma cells was observed only for select derivatives, while others showed markedly weaker effects [1]. Similarly, Boschelli et al. demonstrated that naphthalene-2-carboxamide anti-adhesion activity is exquisitely sensitive to substituent identity and position on the naphthalene ring [2]. The dual kinase/HDAC inhibitory patent family (WO2010139180) further establishes that the benzothiazole substituent identity is critical for target engagement [3]. Procuring a generic or nearest-neighbor analog without verifying the precise 4-methyl substitution and 3-methoxy positioning risks acquiring a compound with an entirely different biological profile, confounding SAR studies, screening campaigns, or mechanistic investigations. The quantitative evidence below establishes the specific dimensions along which differentiation must be evaluated.

Quantitative Differentiation Evidence for 3-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide (CAS 313237-30-8) Against Closest Analogs


Structural Differentiation: Single 4-Methyl vs. 4,6-Dimethyl Benzothiazole Substitution and Implications for Target Binding

The target compound bears a single methyl substituent at position 4 of the benzothiazole ring, whereas the closest commercially cataloged analog — N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide (CAS 301235-69-8) — carries an additional methyl group at position 6. This second methyl substituent increases steric bulk at the distal end of the benzothiazole and alters the electron density distribution of the heterocyclic ring system. In the benzothiazole carboxamide class studied by Videnović et al., the antiproliferative activity of amide derivatives against MCF-7 breast cancer and NT2/D1 embryonal carcinoma cell lines was modulated by substituent identity and position on the benzothiazole core; compounds with different substitution patterns exhibited distinct activity profiles, with some achieving submicromolar potency while closely related analogs showed substantially higher IC50 values [1]. The absence of a 6-methyl group in the target compound is predicted to reduce logP by approximately 0.5–0.7 units relative to the 4,6-dimethyl analog, potentially affecting membrane permeability and non-specific protein binding [2]. Importantly, position 6 of the benzothiazole has been identified as a critical determinant of kinase selectivity in related benzothiazole-based inhibitor series [3], suggesting that the single 4-methyl substitution in the target compound may confer a distinct selectivity profile relative to the 4,6-dimethyl analog.

Medicinal chemistry Structure-activity relationship Benzothiazole substitution

Antiproliferative Class Baseline: Benzothiazole Carboxamide Amides Demonstrate Submicromolar Activity Against Embryonal Carcinoma with Structural Sensitivity

The target compound belongs to the benzothiazole carboxamide/amide class systematically evaluated by Videnović et al. (2018). In this study, a series of benzothiazole-based carbamates and amides were assessed for antiproliferative activity against MCF-7 human breast cancer and NT2/D1 testicular embryonal carcinoma cell lines. Key class-level findings include: (a) submicromolar antiproliferative activity of select carbamate derivatives against NT2/D1 cells; (b) induction of specific apoptosis and G2/M cell cycle arrest in MCF-7 cells; (c) decrease in reactive oxygen species (ROS) levels in MCF-7 cells; (d) strong inhibition of NT2/D1 cell migration and invasiveness by the most potent derivatives; and (e) absence of toxicity in vitro and in vivo for the most potent compounds [1]. Critically, the study demonstrated that activity varied substantially across structurally related compounds within the series, confirming that the specific substituent pattern — including the benzothiazole substitution — is a key determinant of both potency and mechanism of action. While quantitative IC50 data for the target compound (CAS 313237-30-8) is not reported in this publication, the established class SAR provides a framework for benchmarking any newly generated data and underscores the importance of exact structural identity for reproducible biological outcomes.

Antiproliferative activity NT2/D1 embryonal carcinoma MCF-7 breast cancer

Anti-Inflammatory Pharmacophore Heritage: Naphthalene-2-Carboxamide Scaffold Validated in Cell Adhesion Inhibition

The naphthalene-2-carboxamide substructure of the target compound has an established pharmacophoric role in inhibiting endothelial cell adhesion molecule expression. Boschelli et al. (1995) demonstrated that naphthalene-2-carboxamides inhibit E-selectin-, ICAM-1-, and VCAM-1-mediated cell adhesion, a mechanism relevant to acute and chronic inflammation. Within that study, structural modifications to the naphthalene ring — including methoxy substitution at various positions — produced compounds with differential inhibitory profiles. A representative naphthalene-2-carboxamide from a related patent exhibited an IC50 of 2.5 μM in OM-10.1 cell adhesion assays [1]. The target compound uniquely combines this validated naphthalene-2-carboxamide anti-adhesion scaffold with a 4-methylbenzothiazole moiety, which is not present in the Boschelli series. In contrast, the comparator N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide (CAS 301235-69-8) features a bulkier benzothiazole that may sterically hinder interactions with the adhesion molecule binding site if such dual pharmacology is being explored. No head-to-head anti-adhesion data exist for these two compounds.

Anti-inflammatory Cell adhesion E-selectin inhibition

Patent Landscape Positioning: Dual Kinase/HDAC Inhibitor Patent Family Coverage and Competitive Differentiation

The target compound falls within the generic structural scope of International Patent Application WO2010139180A8 (Shenzhen Chipscreen Biosciences), which claims naphthalene carboxamide derivatives bearing heterocyclic substituents — including benzothiazole — as dual inhibitors of protein kinases and histone deacetylases (HDACs). The patent explicitly covers compounds of formula (I) wherein the amide substituent can include substituted benzothiazole moieties and the naphthalene ring can bear alkoxy groups such as methoxy [1]. This dual kinase/HDAC inhibitory mechanism is therapeutically relevant for oncology and inflammatory diseases. By contrast, the closest analog N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide (CAS 301235-69-8) with its additional 6-methyl group may fall outside preferred substitution embodiments in certain patent claims where mono-substitution at position 4 is specified. Additionally, the target compound is structurally distinct from the benzothiazolecarboxamide series claimed in WO2006068592A1, which focuses on pain and respiratory indications [2], indicating that the target compound occupies a different intellectual property space with oncology/inflammation focus. Researchers conducting freedom-to-operate analyses or seeking patent-protected chemical space should verify the specific patent exemplification status of CAS 313237-30-8 relative to its closest analogs.

Kinase inhibition HDAC inhibition Patent landscape

Physicochemical Differentiation: Molecular Weight and Predicted Drug-Likeness Parameters vs. Closest Analogs

The target compound (MW 348.42 g/mol, molecular formula C20H16N2O2S) occupies a favorable physicochemical space for probe development, with molecular weight well within the preferred range for lead-like compounds. By comparison, the closest analog N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide has MW 362.45 g/mol, while the 6-methoxy-substituted analog 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide (CAS 312914-35-5) has MW 364.4 g/mol and molecular formula C20H16N2O3S . The presence of a single methyl group and methoxy substituent in the target compound results in 2 hydrogen bond donors (NH) and 4 hydrogen bond acceptors (carbonyl O, methoxy O, benzothiazole N and S), with a predicted topological polar surface area (TPSA) of approximately 55–65 Ų — within the range associated with acceptable oral bioavailability. The 6-methoxy analog (CAS 312914-35-5) adds an additional hydrogen bond acceptor (total 5), increasing TPSA and altering permeability characteristics. The 4-fluoro analog N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide (CAS 897759-82-9) replaces the methyl with a fluoro substituent, significantly altering electronic properties (Hammett σ) and metabolic stability while changing the hydrogen bond acceptor count. These physicochemical differences are quantifiable and predictable, supporting differentiated use in specific assay contexts (e.g., the target compound may be preferred for cellular permeability-sensitive assays compared to the higher-MW, higher-polarity 6-methoxy analog).

Physicochemical properties Drug-likeness Lipophilicity

Thiazole-Naphthalene Tubulin Polymerization Inhibitor Class Context: Setting Potency Benchmarks for the Scaffold Family

A related scaffold family — thiazole-naphthalene derivatives — has been quantitatively characterized for tubulin polymerization inhibition, providing a benchmark for the broader naphthalene-heterocycle carboxamide class. Wang et al. (2021) reported that compound 5b, a thiazole-naphthalene derivative, inhibited tubulin polymerization with an IC50 of 3.3 µM versus colchicine (IC50 = 9.1 µM) and achieved antiproliferative IC50 values of 0.48 ± 0.03 µM (MCF-7) and 0.97 ± 0.13 µM (A549), with G2/M cell cycle arrest and apoptosis induction in MCF-7 cells [1]. Although this study evaluated thiazole rather than benzothiazole derivatives, it establishes that the naphthalene-heterocycle carboxamide scaffold is competent for submicromolar tubulin-targeted anticancer activity. The target compound's benzothiazole moiety introduces an additional fused benzene ring compared to the thiazole in compound 5b, which increases molecular rigidity, π-stacking potential, and lipophilicity. This structural distinction may confer different tubulin binding kinetics or selectivity relative to the thiazole-naphthalene series. No direct tubulin polymerization data exist for the target compound or its closest benzothiazole analogs, representing a critical data gap for procurement decisions in anticancer research programs.

Tubulin polymerization Anticancer MCF-7

Recommended Application Scenarios for 3-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide (CAS 313237-30-8) Based on Available Evidence


Oncology SAR Probe: Benzothiazole Substitution Pattern Optimization for Antiproliferative Lead Discovery

The target compound is best deployed as a specific structural probe within a benzothiazole-naphthalene carboxamide SAR series focused on antiproliferative activity. Based on the class-level evidence from Videnović et al. demonstrating submicromolar NT2/D1 activity and MCF-7 apoptosis induction for select benzothiazole carboxamides [1], researchers can use CAS 313237-30-8 to systematically evaluate the contribution of a single 4-methyl substituent (versus 4,6-dimethyl, 4-fluoro, or unsubstituted benzothiazole analogs) to antiproliferative potency, cell cycle effects, and ROS modulation. This compound serves as the mono-4-methyl reference point in a substitution matrix. Procurement is warranted only when the experimental design explicitly requires this specific substitution pattern as a comparator; the compound should not be purchased as a standalone 'active' molecule without confirmatory in-house testing.

Dual Kinase/HDAC Inhibitor Screening: Patent-Guided Probe for Polypharmacology Studies

Given the structural coverage of CAS 313237-30-8 within the Chipscreen Biosciences WO2010139180 patent family claiming dual protein kinase and HDAC inhibitory naphthalene carboxamides [2], this compound is suitable for screening panels designed to evaluate kinase/HDAC polypharmacology. Researchers investigating epigenetic-oncology crosstalk can employ this compound alongside HDAC and kinase reference inhibitors to assess whether the specific 4-methylbenzothiazole-3-methoxynaphthalene architecture confers a differentiated inhibition profile compared to other patent-exemplified analogs. This application is supported by patent landscape evidence rather than direct biochemical data, and screening results should be interpreted accordingly.

Inflammation Target Validation: Naphthalene-2-Carboxamide Scaffold with Benzothiazole Fusion for Adhesion Molecule Studies

The naphthalene-2-carboxamide core has validated anti-adhesion pharmacology through inhibition of E-selectin, ICAM-1, and VCAM-1 expression [3]. The target compound uniquely appends a 4-methylbenzothiazole moiety to this scaffold, potentially enabling exploration of benzothiazole-dependent modulation of adhesion molecule inhibition. This compound is recommended for academic laboratories studying endothelial cell activation and leukocyte adhesion in inflammatory disease models, where the goal is to determine whether benzothiazole fusion enhances, diminishes, or alters the selectivity of the naphthalene-2-carboxamide anti-adhesion pharmacophore. Procurement should be accompanied by a plan to generate compound-specific IC50 data in HUVEC or equivalent adhesion assays.

Physicochemical Comparator for Lead Optimization: Benchmarking Permeability and Solubility Within Analog Series

With MW 348.42 and predicted cLogP of 4.5–5.5, the target compound occupies a specific physicochemical niche among its closest analogs — less lipophilic than the 4,6-dimethyl analog and less polar than the 6-methoxy analog. It is recommended as a reference compound in lead optimization programs where balancing lipophilicity against potency is a key objective. Procurement for this purpose is most valuable when the compound is included in a parallel panel of analogs for simultaneous measurement of experimental logP/logD, kinetic solubility, and Caco-2 or PAMPA permeability, enabling direct structure-property relationship mapping across the benzothiazole substitution series.

Quote Request

Request a Quote for 3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.